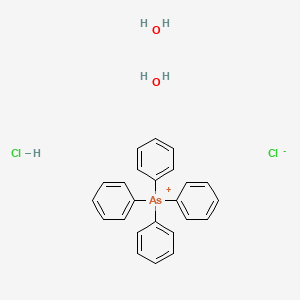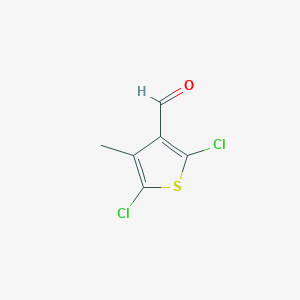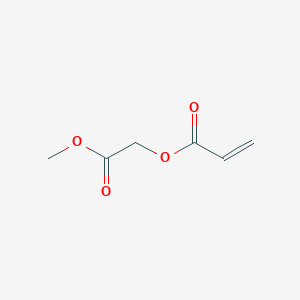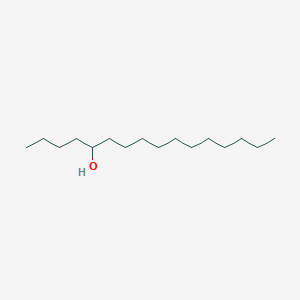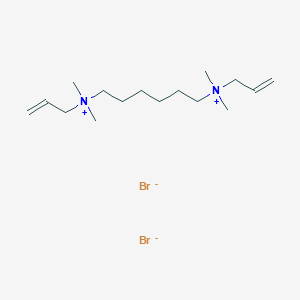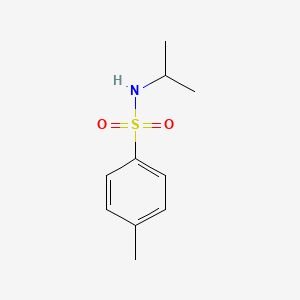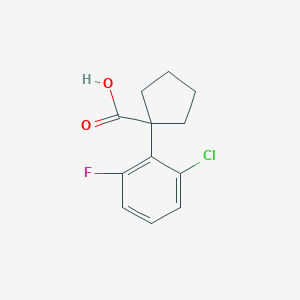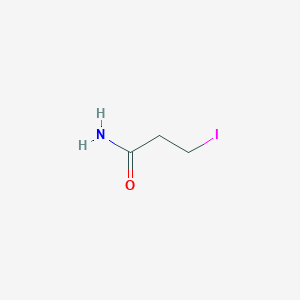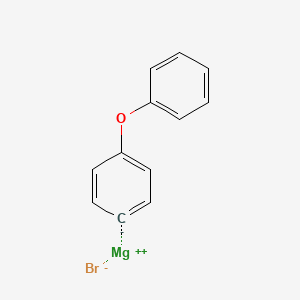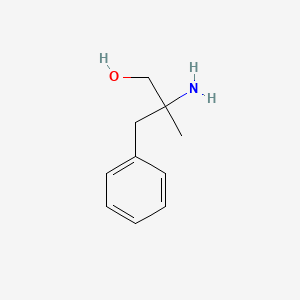
2-Amino-2-methyl-3-phenylpropan-1-ol
Übersicht
Beschreibung
“2-Amino-2-methyl-3-phenylpropan-1-ol” is a chiral amino alcohol . It is also known as β-hydroxyamphetamine, and is a member of the phenethylamine and amphetamine chemical classes . The compound exists as four stereoisomers .
Synthesis Analysis
This compound can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters . It can undergo condensation with 5-nitrosalicylaldehyde to form a new chiral Schiff base .Molecular Structure Analysis
The molecular formula of “this compound” is C10H15NO . It is structurally in the substituted phenethylamine class, consisting of a cyclic benzene or phenyl group, a two carbon ethyl moiety, and a terminal nitrogen .Chemical Reactions Analysis
This compound reacts with substituted salicylaldehydes to form tridentate chiral Schiff base ligands, which can form H-bonded chiral supramolecular metal-organic architectures . It can also be used in the synthesis of an unnatural tripeptide, which can enhance the antimicrobial activity of methicillin against methicillin-resistant Staphylococcus aureus .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 92-94°C (lit.), a boiling point of 273.23°C (rough estimate), a flashing point of 137.5°C, and a vapor pressure of 0.0004mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Enzymatic Resolution and Synthesis
- Lipase-Catalyzed Resolution: The enzymatic resolution of derivatives of 2-Amino-2-methyl-3-phenylpropan-1-ol, specifically for producing (S)-dapoxetine, was effectively conducted using Candida antarctica lipase A (CAL-A). This process involved transesterification reactions, identifying CAL-A as an optimal biocatalyst (Torre, Gotor‐Fernández, & Gotor, 2006).
Enzymatic N-Demethylation Study
- Isotope Effects in Enzymatic N-Demethylation: A study on N-demethylation of tertiary amines, including a derivative of this compound, by rodent liver homogenates. This research provided insights into the kinetic primary isotope effects in enzymatic reactions (Abdel-Monem, 1975).
Antimalarial Activity
- Anti-Malarial Compounds Synthesis: A study synthesized various 2-amino-3-arylpropan-1-ols to assess their antiplasmodial activity. Some compounds showed moderate activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum (D’hooghe et al., 2011).
Biofuel Production
- Biofuel Research: Research explored the use of engineered ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli to enable anaerobic production of 2-methylpropan-1-ol, a potential biofuel, achieving 100% theoretical yield (Bastian et al., 2011).
Antitumor Activity
- Antitumor Compounds Synthesis: A study synthesized tertiary aminoalkanol hydrochlorides, including 2-amino-1-phenylpropan-1-ols, to evaluate their antitumor activity, uncovering biologically active compounds with potential therapeutic applications (Isakhanyan et al., 2016).
Zukünftige Richtungen
The compound can undergo condensation with 5-nitrosalicylaldehyde to form a new chiral Schiff base . This suggests potential future directions in the development of new chiral compounds. Additionally, it can be used in the synthesis of an unnatural tripeptide, which can enhance the antimicrobial activity of methicillin against methicillin-resistant Staphylococcus aureus , indicating potential applications in antimicrobial research.
Eigenschaften
IUPAC Name |
2-amino-2-methyl-3-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(11,8-12)7-9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRNHINXZCYRME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

